

A Technical Guide to the Toxicological Profile and Safety of Tolyfluanid

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Compound of Interest

Compound Name: Tolyfluanid

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Introduction

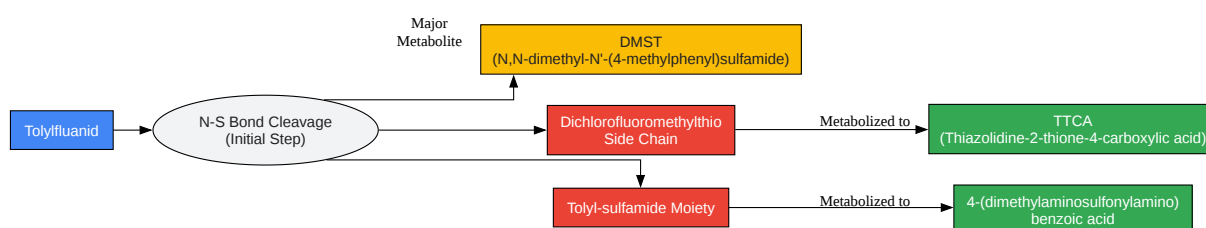
Tolyfluanid (IUPAC name: N-dichlorofluoromethylthio-N',N'-dimethyl-N-p-tolylsulfamide) is a broad-spectrum fungicide belonging to the phenylsulfamide chemical class.^{[1][2]} It exhibits protective action against a variety of fungal pathogens and has seen use in agriculture on fruits, vegetables, and ornamental plants, as well as in wood preservatives.^{[1][3]} Given its application in food crops, a thorough understanding of its toxicological profile and the establishment of safety benchmarks are critical for risk assessment. This technical guide provides an in-depth review of the pharmacokinetics, toxicological endpoints, and established safety data for **tolyfluanid**, intended for researchers, toxicologists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in animal models, primarily rats and goats, indicate that **tolyfluanid** is rapidly and extensively absorbed, metabolized, and excreted.

- Absorption: Following oral administration in rats, **tolyfluanid** is quickly and almost completely absorbed (>95%).^{[2][4]} Peak plasma concentrations are typically reached within 1.5 hours.^[4]

- **Distribution:** After absorption, **tolyfluanid** is distributed throughout the body. The highest concentrations of residues have been observed in the thyroid gland, kidneys, and liver.[4] However, the compound does not appear to accumulate significantly in the body, with less than 2% of a dose being retained after 48 hours.
- **Metabolism:** **Tolyfluanid** undergoes extensive metabolism. The primary and initial metabolic step is the cleavage of the N-S bond to form N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST), which is a major metabolite.[2] Further metabolism depends on the part of the molecule. The dichlorofluoromethylthio side chain is metabolized primarily to thiazolidine-2-thione-4-carboxylic acid (TTCA), which accounted for over 70% of urinary metabolites in one study.[2][5] The tolyl-sulfamide moiety is metabolized to compounds such as 4-(dimethylaminosulfonylamino)benzoic acid.[2][5]
- **Excretion:** The elimination of **tolyfluanid** and its metabolites is rapid. In rats, 75-80% of the radioactivity from a radiolabeled dose is excreted in the urine and 14-25% in the feces within 48 hours.[4] In a study on a lactating goat, 49% of the administered dose was excreted in urine and 10% in feces within 50 hours.[4] Only a very small fraction (0.24%) was secreted into milk.[4]



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Caption: Simplified metabolic pathway of **Tolyfluanid**.

Toxicological Profile

The toxicity of **tolyfluamid** has been evaluated through a range of studies, from acute exposure to long-term and specialized assays.

Acute Toxicity

Tolyfluamid exhibits low acute toxicity via oral and dermal routes. The particle size of the inhaled substance can influence its toxicity, with smaller particles being more toxic.^[4] It can act as a skin, eye, and respiratory tract irritant.^{[6][7]}

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>5000 mg/kg bw	^{[4][8]}
LD ₅₀	Rat	Dermal	>5000 mg/kg bw	^{[4][7][8]}
LC ₅₀ (4-hr)	Rat	Inhalation	>0.16 - 1.0 mg/L air	^{[4][8]}
Skin Irritation	Rabbit	Dermal	Irritant	^[6]
Eye Irritation	Rabbit	Ocular	Irritant	^[6]
Skin Sensitization	Guinea Pig	Dermal	May cause sensitization	^{[6][7]}

Subchronic and Chronic Toxicity

Repeat-dose studies have been conducted in several species. The primary effects observed in long-term studies include impacts on body weight, liver, and bone.

Study	Species	NOAEL (M/F)	LOAEL (M/F)	Key Findings at LOAEL	Reference
90-day	Rat	13 / 18 mg/kg/day	46 / 60 mg/kg/day	Decreased body-weight gain	[4]
2-year	Rat	20 / 20 mg/kg/day	80 / 110 mg/kg/day	Bone hyperostosis; Thyroid follicular cell adenomas/ca rcinomas	[5]
2-year	Mouse	76.3 / 123.9 mg/kg/day	-	No evidence of carcinogenicit y	[5]

Carcinogenicity

The carcinogenic potential of **tolyfluanid** has been a key focus of its toxicological assessment. Based on studies in rodents, the U.S. EPA has classified **tolyfluanid** as "Likely to be carcinogenic to humans" by the oral route.[\[1\]](#)[\[5\]](#) This conclusion is primarily based on the observation of thyroid follicular cell adenomas and/or carcinomas in both male and female rats at high doses.[\[5\]](#) In contrast, a 2-year carcinogenicity study in mice did not show evidence of carcinogenic potential.[\[5\]](#)

Genotoxicity

The genotoxicity data for **tolyfluanid** is mixed. Some sources classify it as a genotoxin, while others report negative or ambiguous results.[\[1\]](#)[\[6\]](#)[\[8\]](#) A review of regulatory data suggests it may cause chromosome aberrations but is negative for gene mutation and DNA damage/repair assays.[\[8\]](#) This suggests a potential for clastogenic, but not mutagenic, activity.

Reproductive and Developmental Toxicity

Tolylfluanid has been assessed for its potential to cause reproductive and developmental effects.

- In a two-generation reproductive toxicity study in rats, adverse effects such as decreased pup body weight, reduced litter size, and lower lactation index were observed, but only at dose levels that also caused parental toxicity.[\[5\]](#)[\[9\]](#) The NOAEL for reproductive toxicity was established in the absence of parental toxicity.
- Developmental toxicity studies in rats showed no evidence of teratogenicity.[\[9\]](#) In rabbits, developmental effects were noted, but again, only at doses that were maternally toxic.[\[9\]](#)
- More recent studies have highlighted potential developmental effects. Perinatal exposure in mice was found to induce sex-specific metabolic dysfunction in adult offspring, linking it to endocrine disruption.[\[10\]](#)[\[11\]](#) Studies in zebrafish embryos have shown that **tolylfluanid** can disrupt organogenesis, particularly of motor neurons and the liver.[\[12\]](#)[\[13\]](#)

Study Type	Species	NOAEL	LOAEL	Key Findings at LOAEL	Reference
2-Generation Reproduction	Rat	-	57.5 mg/kg/day	Decreased pup body weights and litter size (with parental toxicity)	[5]
Developmental	Rabbit	-	-	Developmental effects only at maternally toxic doses	[9]

Neurotoxicity and Endocrine Disruption

An acute neurotoxicity study in rats served as the basis for the acute reference dose (ARfD) set by the U.S. EPA for the general population.[\[5\]](#) However, some sources state there is no evidence of CNS toxicity.[\[6\]](#)

Tolyfluanid is considered an endocrine-disrupting chemical.[10][14] Research indicates that it can disrupt glucocorticoid receptor signaling.[10] This mechanism is thought to contribute to its ability to promote adipocyte differentiation and induce metabolic dysfunction, as observed in both in vitro and in vivo studies.[15]

Safety Data and Exposure Limits

Regulatory bodies have established health-based guidance values to ensure consumer safety from dietary exposure to **tolyfluanid** residues.

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

The ADI represents an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The ARfD is an estimate of the amount of a substance that can be ingested in a period of 24 hours or less without appreciable health risk.

Value	Issuing Body	Value (mg/kg bw)	Basis/Comments	Reference
ADI	JMPR (2002)	0.08	Based on long-term toxicity studies	[16]
ARfD	JMPR (2002)	0.5	Based on acute toxicity data	[4][16]
aPAD	U.S. EPA	0.17	For general population, based on acute neurotoxicity in rats	[5]
aPAD	U.S. EPA	0.083	For females (13-50 yrs), based on developmental toxicity in rabbits	[5]

JMPR: Joint FAO/WHO Meeting on Pesticide Residues; aPAD: Acute Population Adjusted Dose

Maximum Residue Limits (MRLs)

MRLs are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. These values vary by commodity and jurisdiction.

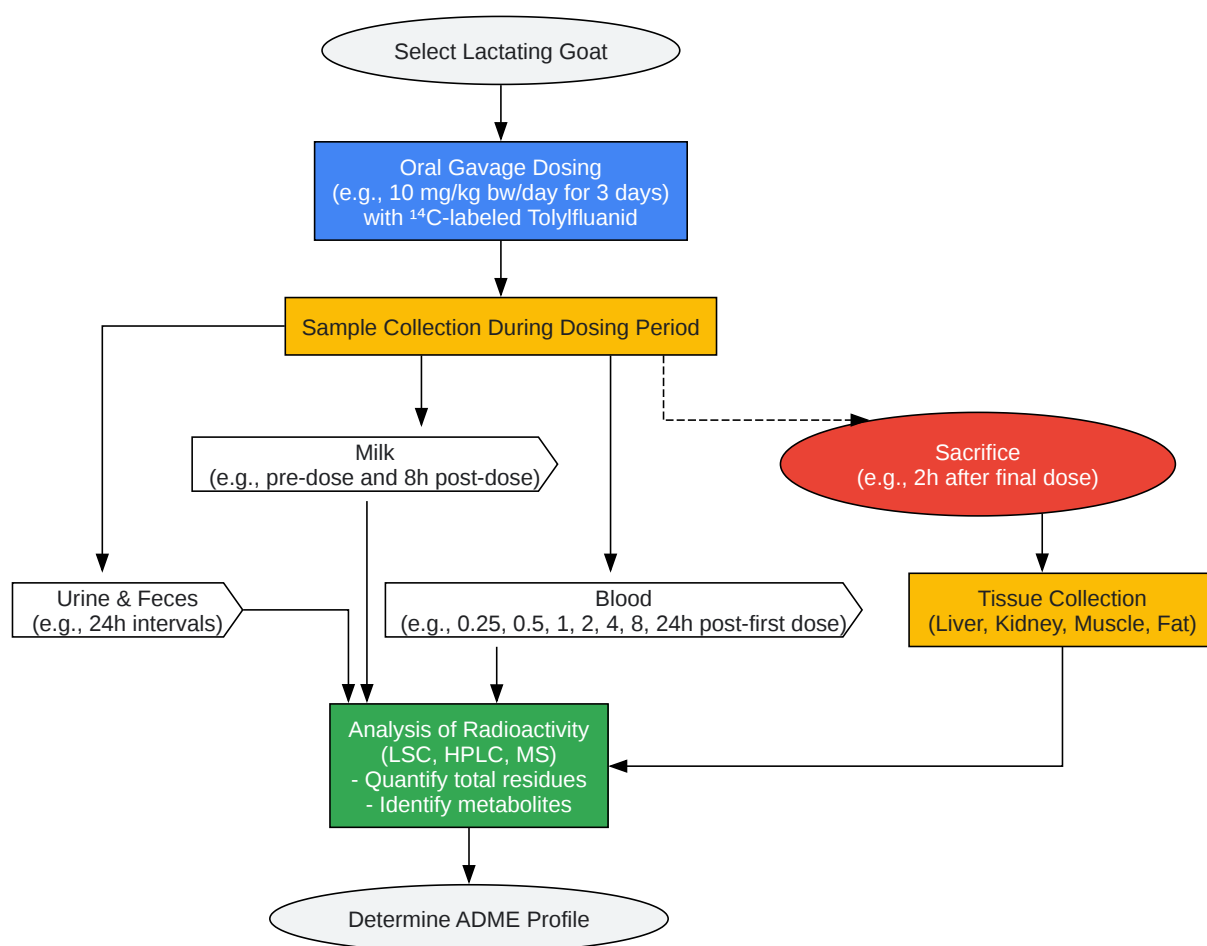
Commodity	MRL (mg/kg)	Jurisdiction/Source	Reference
Hops, dry	30 - 50	U.S. / International	[5] [17]
Grapes	3 - 11	U.S. / International	[5] [17]
Strawberry	5	International	[17]
Apple	5	U.S.	[5]
Tomato	2	U.S.	[5]
Blackberries	5	International	[17]
Pome Fruits	1	New Zealand	[18]

Experimental Methodologies

Detailed protocols are essential for the interpretation and replication of toxicological studies. Below are generalized methodologies for key experiments based on published summaries.

Protocol: Lactating Goat Metabolism Study

This study aims to determine the absorption, distribution, metabolism, and excretion of a substance in a lactating ruminant.



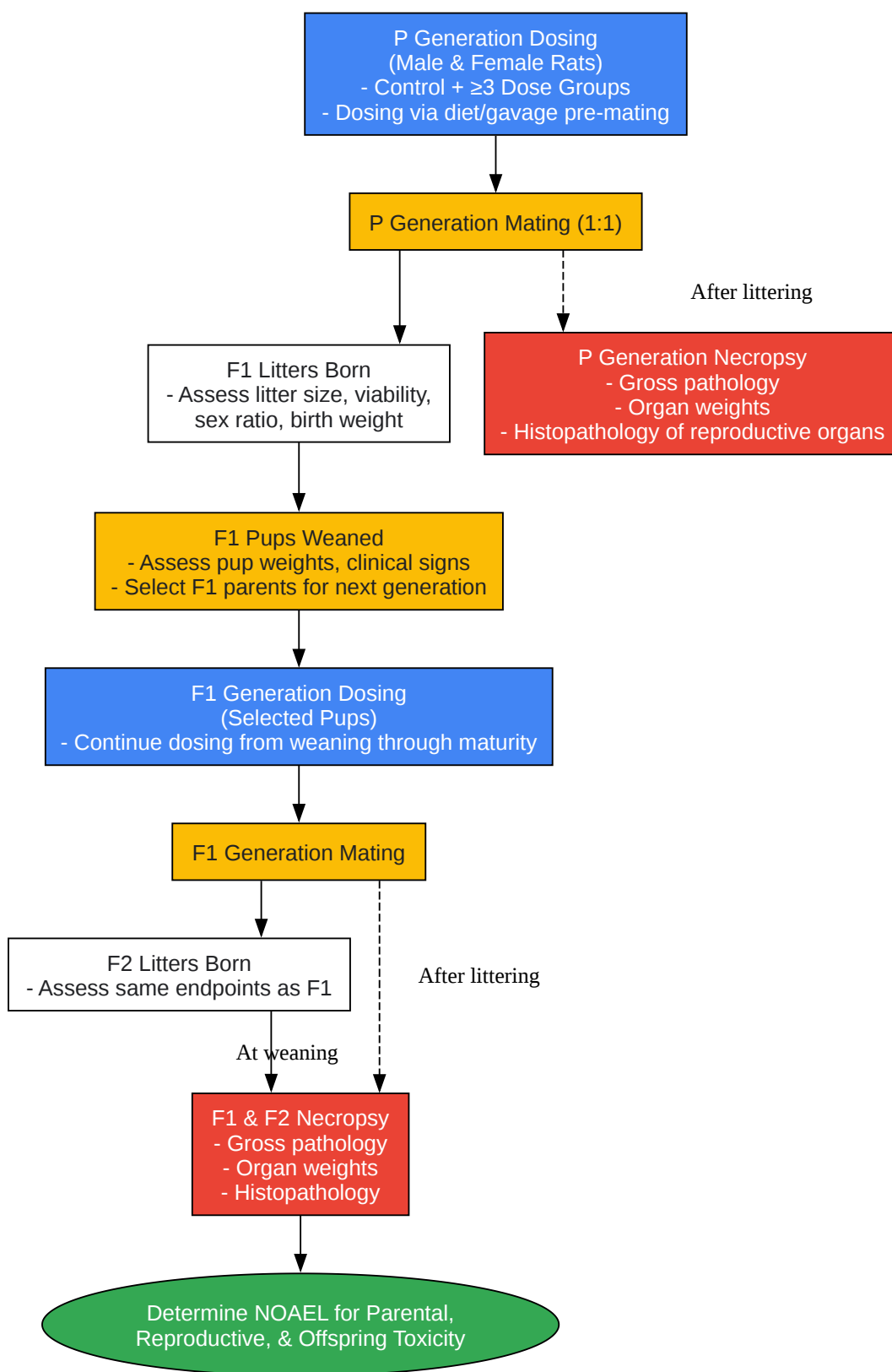
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Caption: Experimental workflow for a lactating goat metabolism study.

- Test System: A single lactating goat.[2][4]
- Test Substance: Radiolabeled ($[^{14}\text{C}]$ -ring-labelled) **tolyfluanid** administered orally via gavage.[2][4]
- Dosing Regimen: Daily dosing for 3 consecutive days at a concentration such as 10 mg/kg body weight.[2][4]
- Sample Collection:
 - Urine and feces are collected at 24-hour intervals.[4]
 - Milk is sampled prior to dosing and at specified intervals (e.g., 8 hours) after dosing.[4]
 - Blood is drawn at multiple time points after the first dose to determine plasma kinetics.[4]
- Termination: The animal is sacrificed shortly after the final dose (e.g., 2 hours post-dose) to assess residue levels at peak concentration.[4]
- Analysis: Edible tissues (liver, kidney, muscle, fat) are collected. All samples (excreta, milk, tissues) are analyzed for total radioactivity and metabolite profiling using techniques like Liquid Scintillation Counting (LSC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[2]

Protocol: Two-Generation Rat Reproductive Toxicity Study

This study evaluates the effects of a substance on male and female reproductive performance and on the growth and development of offspring over two generations.



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Caption: Generalized workflow for a two-generation reproductive toxicity study.

- Test System: Male and female rats (e.g., Wistar strain).
- Study Design:
 - P (Parental) Generation: Animals are assigned to a control group and at least three dose groups. Dosing begins before mating and continues through gestation and lactation.
 - F1 Generation: P animals are mated to produce F1 litters. Offspring are assessed for viability, growth, and development. At weaning, a subset of F1 animals is selected to become the parents for the next generation and continue on the test diet.
 - F2 Generation: F1 parents are mated to produce F2 litters, which are assessed similarly to the F1 generation until weaning.
- Endpoints:
 - Parental: Clinical signs, body weight, food consumption, mating performance, fertility, gestation length, and terminal pathology (organ weights, histopathology).
 - Offspring: Litter size, number of live/dead pups, sex ratio, pup survival, body weight gain, and developmental landmarks.
- Outcome: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity, reproductive toxicity, and offspring toxicity.

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